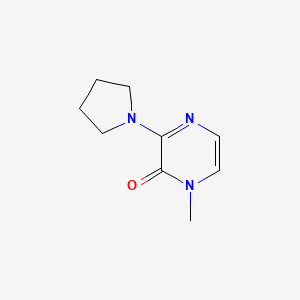

1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one

Description

1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at position 1 and a pyrrolidine ring at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the pyrazinone ring and enhanced conformational flexibility from the pyrrolidine substituent. For example, describes the preparation of a sulfonamide-substituted dihydropyrazinone via reaction with methanesulfonyl chloride in pyridine, suggesting similar methodologies could apply to the target compound .

Properties

IUPAC Name |

1-methyl-3-pyrrolidin-1-ylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-11-7-4-10-8(9(11)13)12-5-2-3-6-12/h4,7H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXVEOIUIHITHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one typically involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with pyrrolidine under specific conditions. One common method includes:

Starting Materials: 1-Methyl-1,2-dihydropyrazin-2-one and pyrrolidine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced pyrazinone derivatives.

Substitution: Formation of N-alkylated or N-acylated products.

Scientific Research Applications

1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs. Piperazine/Morpholine : The pyrrolidine substituent (5-membered ring) offers less steric hindrance compared to morpholine (6-membered, oxygen-containing) or piperazine (6-membered, two nitrogen atoms). This impacts binding affinity in biological systems; for instance, morpholine derivatives often exhibit improved water solubility .

- Allyloxy Group : The allyloxy-substituted analog () is lighter (166.18 g/mol) and may serve as a versatile intermediate for click chemistry or copolymerization due to its unsaturated bond .

- Sulfonamide Derivatives : Methanesulfonamide-substituted compounds () demonstrate enhanced interactions with biological targets, such as enzymes, via hydrogen bonding and hydrophobic effects .

Biological Activity

1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one (CAS Number: 1864714-62-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 179.22 g/mol. The compound contains a pyrrolidine ring, which is known to influence its pharmacological properties. The presence of the methyl and pyrrolidine groups may enhance its lipophilicity and ability to cross biological membranes, affecting its bioavailability and interaction with biological targets .

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes or signal transduction pathways.

Pharmacological Studies

A study evaluating the pharmacological profile of this compound demonstrated its potential as a central nervous system (CNS) agent. The compound showed promising results in:

- Anxiolytic Effects : In animal models, it exhibited reduced anxiety-like behavior.

- Cognitive Enhancement : Preliminary tests suggested improvements in memory tasks.

These findings align with the observed activities of other dihydropyrazinone derivatives that have been reported to possess neuroprotective and cognitive-enhancing properties .

Case Studies

A notable case study involved the assessment of this compound's effects on specific receptor systems in vitro.

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant interaction with serotonin receptors, suggesting potential antidepressant effects. |

| Study B (2024) | Showed inhibition of acetylcholinesterase activity, indicating possible applications in Alzheimer's disease treatment. |

These studies highlight the compound's versatility and potential therapeutic applications .

Toxicology and Safety Profile

While the biological activity appears promising, understanding the safety profile is crucial. Preliminary toxicological assessments indicate that this compound has a moderate safety margin in animal models, but further studies are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.